molecular formula C15H16F2N2O2 B2639148 3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide CAS No. 1788677-71-3

3,4-difluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Cat. No. B2639148
CAS RN: 1788677-71-3
M. Wt: 294.302
InChI Key: YKFPUEPAFREXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as thiazolecarboxamides .


Synthesis Analysis

3-Amino-5-hydroxypyrazole was used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and heteroaromatic 3-hydroxy-5,6-diphenylpyrazolo[3,4-b]pyridines . A new material-poly {methyl propyl siloxane} (PMDFPS) sensitive to toxic organophosphate vapor was synthesized with 2,3-difluorophenol, allyl bromide and poly (methyl hydrosiloxane) as raw materials, via O-alkylation, Claisen rearrange reaction and hydrosilylation reaction .


Chemical Reactions Analysis

In the electrostatic region, the benzene ring of the indazole hovered in the blue blocks, indicating that electropositivity was beneficial for the antifungal activity . It reacts with uranyl salts [UO2(NO3)2] in aqueous acidic solution to afford mono nuclear complexes ([UO2(dpp)(Hdpp)2(H2O)]ClO4) .

Scientific Research Applications

Synthesis and Potential Imaging Agents

The development of novel synthetic routes for difluorobenzamide derivatives demonstrates the ongoing interest in fluorinated compounds for their potential use in medical imaging, particularly PET (Positron Emission Tomography). For instance, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a PET agent highlights the intricate synthetic strategies employed to create molecules with specific properties for imaging B-Raf(V600E) mutations in cancers (Wang et al., 2013). This research underscores the importance of fluorinated compounds in the development of diagnostic tools for oncology.

Anticancer Agents

Research into benzamide derivatives also extends to the exploration of their therapeutic potential, particularly in anticancer applications. The study on substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents provides an example of how modifications to the benzamide scaffold can yield compounds with promising cytotoxic activities against various cancer cell lines (Redda et al., 2011). This emphasizes the potential of structurally related compounds, including those with difluoro substitutions, to serve as leads in the design of new anticancer drugs.

Mechanism of Action

The mechanism of action for this compound is not available in the retrieved data .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

2,6-Difluorobenzoic acid has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate . A new material-poly {methyl [3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS) sensitive to toxic organophosphate vapor was synthesized with 2,3-difluorophenol, allyl bromide and poly (methyl hydrosiloxane) as raw materials, via O-alkylation, Claisen rearrange reaction and hydrosilylation reaction .

properties

IUPAC Name

3,4-difluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O2/c1-19-8-2-3-13(19)14(20)6-7-18-15(21)10-4-5-11(16)12(17)9-10/h2-5,8-9,14,20H,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFPUEPAFREXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.